Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide
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Overview
Description
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C11H8ClF3N2O2. It is known for its unique structure, which includes an imidazo[1,2-a]pyridine core, a trifluoromethyl group, and a carboxylate ester. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This is usually achieved through the use of trifluoromethylating agents.
Esterification: The carboxylate ester is formed by reacting the intermediate with an appropriate alcohol, such as ethanol
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Where reactions are carried out in batches with careful monitoring of temperature, pressure, and reaction time.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: Where the chlorine atom can be replaced by other substituents.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the compound.
Hydrolysis: Where the ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride.
Hydrolysis: Usually carried out under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Cellular Pathways: The compound can influence various cellular pathways, leading to its observed effects
Comparison with Similar Compounds
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide can be compared with other similar compounds, such as:
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: Lacks the hydrobromide component.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: The carboxylic acid form of the compound.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide: The amide derivative
These comparisons highlight the unique properties of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.
Properties
Molecular Formula |
C11H9BrClF3N2O2 |
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Molecular Weight |
373.55 g/mol |
IUPAC Name |
ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C11H8ClF3N2O2.BrH/c1-2-19-10(18)8-5-17-4-6(11(13,14)15)3-7(12)9(17)16-8;/h3-5H,2H2,1H3;1H |
InChI Key |
LLUFARIEPLVNQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)C(F)(F)F.Br |
Origin of Product |
United States |
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